1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one
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Overview
Description
1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one is a heterocyclic compound that features a pyrazinone core linked to an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the imidazopyridine moiety: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.
Attachment of the pyrazinone core: This step often involves nucleophilic substitution reactions where the imidazopyridine intermediate is reacted with a pyrazinone derivative under basic conditions.
Methylation: The final step involves methylation of the nitrogen atom on the pyrazinone ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazopyridine core and exhibit similar chemical properties and reactivity.
Pyrazinone derivatives: Compounds with a pyrazinone core that may have different substituents but similar overall structure.
Uniqueness
1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one is unique due to its specific combination of the imidazopyridine and pyrazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-4-3-5-13-18-12(10-20(11)13)6-7-16-14-15(21)19(2)9-8-17-14/h3-5,8-10H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPGAWSVWOWSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCNC3=NC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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